3-(4-fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide 3-(4-fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 895451-26-0
VCID: VC6830196
InChI: InChI=1S/C17H13F2N3O4S/c18-12-3-1-11(2-4-12)16-21-22-17(26-16)20-15(23)9-10-27(24,25)14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23)
SMILES: C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)F
Molecular Formula: C17H13F2N3O4S
Molecular Weight: 393.36

3-(4-fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide

CAS No.: 895451-26-0

Cat. No.: VC6830196

Molecular Formula: C17H13F2N3O4S

Molecular Weight: 393.36

* For research use only. Not for human or veterinary use.

3-(4-fluorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide - 895451-26-0

Specification

CAS No. 895451-26-0
Molecular Formula C17H13F2N3O4S
Molecular Weight 393.36
IUPAC Name N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Standard InChI InChI=1S/C17H13F2N3O4S/c18-12-3-1-11(2-4-12)16-21-22-17(26-16)20-15(23)9-10-27(24,25)14-7-5-13(19)6-8-14/h1-8H,9-10H2,(H,20,22,23)
Standard InChI Key APECXPMPWOZHNK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)F

Introduction

Chemical Architecture and Physicochemical Profile

Molecular Composition and Structural Features

The compound’s molecular formula, C₁₇H₁₃F₂N₃O₄S, corresponds to a molecular weight of 393.36 g/mol. The SMILES notation (C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)F) delineates three critical domains:

  • A 1,3,4-oxadiazole ring substituted at position 5 with a 4-fluorophenyl group

  • A propanamide linker bridging the oxadiazole nitrogen to a sulfonyl moiety

  • A 4-fluorobenzenesulfonyl group providing electron-withdrawing characteristics

X-ray crystallographic data from analogous structures indicate that the fluorophenyl groups adopt dihedral angles between 30.9°–60.6° relative to the central heterocycle, creating a three-dimensional topology conducive to protein binding . The sulfonyl group’s tetrahedral geometry (S=O bond length: ~1.43 Å) enhances hydrogen-bonding capacity, while fluorine atoms at the para positions minimize metabolic oxidation .

Table 1: Key Physicochemical Parameters

PropertyValue
Partition Coefficient (LogP)3.1 (predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors8
Topological Polar Surface Area112 Ų
Solubility<1 mg/mL (aqueous, 25°C)

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.12–7.89 (m, 4H, Ar-H), 7.45–7.21 (m, 4H, Ar-H), 3.45 (t, J=6.8 Hz, 2H, CH₂), 3.02 (t, J=6.8 Hz, 2H, CH₂)

  • ¹³C NMR: 165.8 (C=O), 162.1 (C-F), 145.3 (oxadiazole C-2), 132.4–115.7 (aromatic carbons), 44.3 (CH₂SO₂)

  • HRMS: m/z 394.0765 [M+H]⁺ (calc. 394.0768)

Synthetic Methodologies

Primary Synthesis Route

The standard preparation involves a three-step sequence :

  • Oxadiazole Formation: Condensation of 4-fluorobenzohydrazide with 4-fluorobenzenesulfonylpropanoic acid using POCl₃ as cyclizing agent (Yield: 68%)

  • Sulfonylation: Treatment of intermediate 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine with 3-chlorosulfonylpropionyl chloride in dichloromethane/pyridine (Yield: 82%)

  • Amide Coupling: EDCI/HOBt-mediated reaction with 4-fluorobenzenesulfonylpropanoic acid (Final yield: 74%)

Critical reaction parameters:

  • Temperature control (0–5°C during sulfonylation)

  • Anhydrous conditions to prevent hydrolysis

  • Chromatographic purification (silica gel, ethyl acetate/hexane 3:7)

Alternative Synthetic Strategies

Patent literature describes microwave-assisted synthesis reducing reaction times from 12 h to 45 min while maintaining 70% yield . Solid-phase techniques employing Wang resin have achieved 89% purity without column chromatography .

Biological Activity and Mechanism

Anti-Inflammatory Effects

In LPS-stimulated RAW264.7 macrophages:

  • NO Inhibition: 42.37 ± 0.69% at 6.0 μM (vs. 66.42% for pyrrolidine dithiocarbamate control)

  • IC₅₀: 4.2 μM for TNF-α suppression (ELISA)

  • Cell Viability: >90% at 10 μM (MTT assay)

Mechanistic studies suggest dual inhibition of:

  • NF-κB Pathway: Blocking IκBα phosphorylation (Western blot confirmed 58% reduction)

  • COX-2 Expression: 72% downregulation at protein level

Antimicrobial Screening

Against ESKAPE pathogens (MIC values):

OrganismMIC (μg/mL)
S. aureus (MRSA)32
E. coli (ESBL)>64
P. aeruginosa64

Structure-activity relationship (SAR) analysis indicates the 4-fluorobenzenesulfonyl group enhances Gram-positive activity compared to non-fluorinated analogs .

Pharmacokinetic Considerations

Metabolic Stability

  • Microsomal Half-life: 42 min (human liver microsomes)

  • CYP450 Inhibition: Moderate CYP3A4 inhibition (IC₅₀: 8.3 μM)

  • Plasma Protein Binding: 92.4% (equilibrium dialysis)

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg (murine oral)

  • hERG Inhibition: 18% at 10 μM (patch clamp)

  • Ames Test: Negative for mutagenicity up to 5 mg/plate

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Sulfonamide Derivatives

CompoundNO Inhibition (%)COX-2 IC₅₀ (μM)Metabolic Stability (t₁/₂)
Target Compound42.370.8942 min
3-(3-Nitrobenzenesulfonyl) analog28.911.4522 min
Naphthalene-2-sulfonyl derivative51.200.6738 min

Key structural determinants of activity:

  • Fluorine Position: Para-substitution maximizes electronic effects without steric hindrance

  • Oxadiazole Ring: Enhances π-π stacking with COX-2 Tyr385

  • Propanamide Linker: Optimal length for bridging active site subpockets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator